Eledoisin

概要

説明

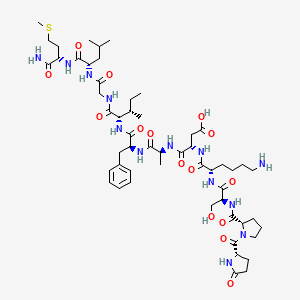

エレドイシンは、軟体動物由来のウンデカペプチドであり、タキキニンファミリーの神経ペプチドに属します。 それは最初に、頭足類のタコ目に属する2種の軟体動物、Eledone muschataとEledone aldovandiの、後部唾液腺から単離されました . エレドイシンは、アミノ酸配列pGlu-Pro-Ser-Lys-Asp-Ala-Phe-Ile-Gly-Leu-Met-NH2 (qPSKDAFIGLM-NH2)を持ち、ここでpGluとqはピログルタミン酸を表します .

準備方法

合成経路と反応条件

エレドイシンは、ペプチドを合成するための一般的な方法である、固相ペプチド合成(SPPS)を用いて合成できます。このプロセスは、固体樹脂に固定された成長中のペプチド鎖に、アミノ酸を順次付加していくことを含みます。アミノ酸は、不要な反応を防ぐために、特定の基で保護されています。 ペプチド鎖が完全に組み立てられた後、それは樹脂から切り離され、脱保護されて最終生成物が得られます .

工業生産方法

エレドイシンの工業生産は、効率と収率が最適化された、大規模なSPPSを用いて行われます。 このプロセスには、最終生成物の純度と品質を保証するために、高速液体クロマトグラフィー(HPLC)などの厳格な精製手順が含まれます .

化学反応解析

反応の種類

エレドイシンは、以下を含むさまざまな化学反応を起こします。

一般的な試薬と条件

酸化: 過酸化水素(H2O2)は、酸化反応によく用いられます.

還元: ジチオスレイトール(DTT)などの還元剤は、還元反応に使用されます.

置換: N,N'-ジイソプロピルカルボジイミド(DIC)などのアミノ酸誘導体とカップリング試薬は、置換反応で使用されます.

生成される主要な生成物

酸化: メチオニンスルホキシド.

還元: メチオニン.

科学研究における用途

エレドイシンは、以下を含む、幅広い科学研究用途を持ちます。

化学反応の分析

Types of Reactions

Eledoisin undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized at the methionine residue, leading to the formation of methionine sulfoxide.

Reduction: Reduction reactions can reverse the oxidation of methionine sulfoxide back to methionine.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide (H2O2) is commonly used for oxidation reactions.

Reduction: Reducing agents like dithiothreitol (DTT) are used for reduction reactions.

Substitution: Amino acid derivatives and coupling reagents like N,N’-diisopropylcarbodiimide (DIC) are used in substitution reactions.

Major Products Formed

Oxidation: Methionine sulfoxide.

Reduction: Methionine.

Substitution: Various this compound analogs with modified amino acid sequences.

科学的研究の応用

Receptor Interactions

Eledoisin primarily interacts with neurokinin receptors, which are involved in various physiological processes. Research has identified multiple receptor subtypes that respond differently to this compound:

- SP-E Receptor : this compound exhibits high-affinity binding to this receptor in the cerebral cortex, indicating its role in modulating neurogenic inflammation and pain pathways .

- SP-P and SP-K Receptors : In gastrointestinal tissues, this compound shows binding characteristics that suggest distinct receptor interactions, contributing to our understanding of tachykinin receptor diversity .

These interactions highlight this compound's potential for influencing pain perception and inflammatory responses.

Structural Studies

The conformation of this compound plays a crucial role in its biological activity. Studies utilizing nuclear magnetic resonance spectroscopy have revealed that:

- In aqueous environments, this compound adopts an extended chain conformation.

- In lipid environments, such as dodecylphosphocholine micelles, it transitions to a helical structure, aligning with the behavior of neurokinin-2 selective agonists .

Understanding these conformational dynamics is essential for designing effective analogs and therapeutic agents.

Therapeutic Applications

This compound's vasodilatory properties make it a candidate for various therapeutic applications:

- Vasodilation : As a potent vasodilator, this compound can be utilized in conditions requiring enhanced blood flow. Its efficacy has been demonstrated through studies involving its use in synthetic peptide characterization, where it was shown to influence vascular responses significantly .

- Pain Management : Given its interaction with neurokinin receptors involved in pain pathways, this compound may serve as a basis for developing new analgesics targeting specific receptor subtypes .

Impurity Profiling and Quality Control

In pharmaceutical development, ensuring the purity of peptides like this compound is critical. Advanced analytical techniques such as liquid chromatography coupled with high-resolution mass spectrometry (LC-HRMS) are employed for impurity profiling:

- The workflow allows for the identification of impurities and quantification of the active pharmaceutical ingredient (API) purity levels. For instance, this compound showed a reported optical purity of 94.7%, with mass spectrometry revealing additional insights into co-eluting impurities .

This rigorous analytical approach is vital for compliance with regulatory standards in peptide therapeutics.

作用機序

エレドイシンは、タキキニン受容体、特にNK2とNK3受容体に結合することで作用を発揮します . 結合すると、血管拡張、毛細血管透過性増加、平滑筋収縮などのさまざまな生理学的反応を引き起こす、細胞内シグナル伝達経路を活性化します . 分子標的は、これらの効果を仲介するGタンパク質共役受容体(GPCR)です .

類似化合物の比較

エレドイシンは、以下のような他のタキキニンペプチドと比較されます。

サブスタンスP: 類似の効果を共有しますが、アミノ酸配列が異なります.

ニューロキニンA(NKA): 同様の生理学的活性を示す別のタキキニン.

ニューロキニンB(NKB): エレドイシンに似ていますが、受容体親和性が異なります.

カッシニン: 比較可能な効果を持つ、非哺乳類のタキキニン.

フィザラエミン: 類似の活性を示す、別の非哺乳類のタキキニン.

類似化合物との比較

Eledoisin is compared with other tachykinin peptides, such as:

Substance P: Shares similar effects but has a different amino acid sequence.

Neurokinin A (NKA): Another tachykinin with similar physiological activities.

Neurokinin B (NKB): Similar to this compound but with distinct receptor affinities.

Kassinin: A non-mammalian tachykinin with comparable effects.

Physalaemin: Another non-mammalian tachykinin with similar activities.

This compound’s uniqueness lies in its specific amino acid sequence and its origin from mollusks, which distinguishes it from other tachykinins .

生物活性

Eledoisin is a tachykinin peptide originally isolated from the posterior salivary glands of mollusks, specifically Eledone muschata and E. aldovandi. It is known for its diverse biological activities, including vasodilation, stimulation of smooth muscle, and potential roles in neurobiology and antimicrobial activity. This article delves into the biological activity of this compound, supported by various research findings, data tables, and case studies.

Pharmacological Properties

This compound exhibits a wide range of pharmacological effects primarily due to its interaction with tachykinin receptors. The following table summarizes key biological activities associated with this compound:

Structural Insights

This compound's structure has been studied using advanced techniques like NMR spectroscopy. It is characterized as an undecapeptide that can adopt different conformations depending on the environment:

- In Aqueous Solutions: this compound tends to exhibit a random coil conformation.

- In Lipid Environments: It transitions to an α-helical structure, which is thought to enhance its receptor binding capabilities .

Case Study 1: this compound in Dry Eye Treatment

A recent study evaluated the efficacy of this compound as a biological tear substitute. The results indicated that this compound significantly improved Schirmer scores (a measure of tear production) compared to other treatments:

- Study Design: Randomized controlled trial involving 3693 patients.

- Findings: this compound was superior in enhancing tear production without increasing adverse effects .

Case Study 2: this compound's Role in Pain Management

Research has shown that this compound can modulate pain pathways through its action on tachykinin receptors. A study demonstrated that this compound administration resulted in reduced pain perception in animal models:

- Methodology: Administration of varying doses of this compound to assess pain response.

- Outcomes: Significant reduction in pain scores compared to control groups .

This compound primarily interacts with tachykinin receptors (particularly NK2 and NK3), leading to various physiological responses. Its mechanism includes:

- Receptor Binding: this compound binds preferentially to specific tachykinin receptors, initiating intracellular signaling cascades.

- Calcium Mobilization: Activation of these receptors typically results in increased intracellular calcium levels, promoting muscle contraction or relaxation depending on the tissue type.

- Neurogenic Effects: this compound's ability to influence neurogenic inflammation suggests it may play a role in chronic pain conditions .

特性

IUPAC Name |

(3S)-3-[[(2S)-6-amino-2-[[(2S)-3-hydroxy-2-[[(2S)-1-[(2S)-5-oxopyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]amino]propanoyl]amino]hexanoyl]amino]-4-[[(2S)-1-[[(2S)-1-[[(2S,3S)-1-[[2-[[(2S)-1-[[(2S)-1-amino-4-methylsulfanyl-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-3-methyl-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-oxobutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C54H85N13O15S/c1-7-30(4)44(53(81)57-27-42(70)60-36(24-29(2)3)49(77)61-33(45(56)73)20-23-83-6)66-50(78)37(25-32-14-9-8-10-15-32)63-46(74)31(5)58-48(76)38(26-43(71)72)64-47(75)34(16-11-12-21-55)62-51(79)39(28-68)65-52(80)40-17-13-22-67(40)54(82)35-18-19-41(69)59-35/h8-10,14-15,29-31,33-40,44,68H,7,11-13,16-28,55H2,1-6H3,(H2,56,73)(H,57,81)(H,58,76)(H,59,69)(H,60,70)(H,61,77)(H,62,79)(H,63,74)(H,64,75)(H,65,80)(H,66,78)(H,71,72)/t30-,31-,33-,34-,35-,36-,37-,38-,39-,40-,44-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AYLPVIWBPZMVSH-FCKMLYJASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C(=O)NCC(=O)NC(CC(C)C)C(=O)NC(CCSC)C(=O)N)NC(=O)C(CC1=CC=CC=C1)NC(=O)C(C)NC(=O)C(CC(=O)O)NC(=O)C(CCCCN)NC(=O)C(CO)NC(=O)C2CCCN2C(=O)C3CCC(=O)N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C)[C@@H](C(=O)NCC(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCSC)C(=O)N)NC(=O)[C@H](CC1=CC=CC=C1)NC(=O)[C@H](C)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CO)NC(=O)[C@@H]2CCCN2C(=O)[C@@H]3CCC(=O)N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C54H85N13O15S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1046926 | |

| Record name | Eledoisin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1046926 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

1188.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

69-25-0 | |

| Record name | Eledoisin [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000069250 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Eledoisin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1046926 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。